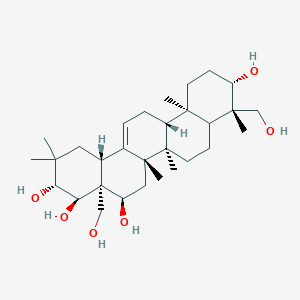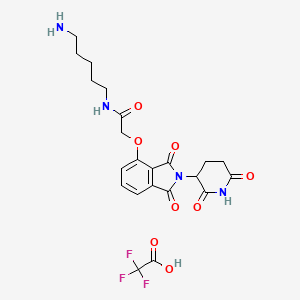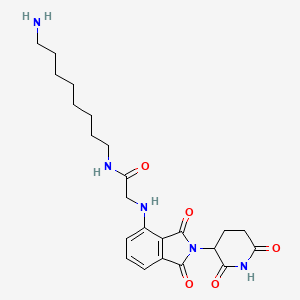
(3R,4R,4aR,5R,6aR,6aS,6bR,9S,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoaescigenin is a natural compound with the molecular formula C30H50O6. It is a triterpenoid saponin aglycone derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Protoaescigenin can be synthesized through the controlled degradation of escin, a saponin complex found in horse chestnut seeds. The process involves a two-step chemical reaction that yields a mixture of olean-12-ene sapogenins, from which protoaescigenin is isolated and purified . The reaction conditions typically include the use of solvents such as lower alcohols or binary solvent systems like isopropanol-cyclohexane, which facilitate crystallization and purification .
Industrial Production Methods
Industrial production of protoaescigenin primarily involves extraction from plant sources. Methods such as water extraction, ethanol extraction, and ultrasonic extraction are commonly used to isolate protoaescigenin from horse chestnut seeds . Biosynthesis through plant cell culture or microbial fermentation is another approach for producing protoaescigenin on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Protoaescigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving protoaescigenin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of protoaescigenin include its diacetonide derivatives, which are synthesized through regioselective functionalization. These derivatives are used in various scientific research applications due to their enhanced stability and biological activity .
Applications De Recherche Scientifique
Protoaescigenin has a wide range of scientific research applications:
Mécanisme D'action
Protoaescigenin exerts its effects through various molecular targets and pathways. It interacts with lipid membranes, modifying their parameters and enhancing their stability . The compound also influences signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties . Additionally, protoaescigenin has been shown to inhibit tumor progression by affecting cell proliferation and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Protoaescigenin is similar to other triterpenoid saponins, such as barringtogenol C and β-aescin. it is unique in its specific biological activities and stability. Unlike barringtogenol C, protoaescigenin has a distinct molecular structure that allows for regioselective functionalization, making it more versatile for various applications . β-aescin, another compound derived from horse chestnut seeds, shares some biological activities with protoaescigenin but differs in its physicochemical properties and interaction with lipid membranes .
List of Similar Compounds
- Barringtogenol C
- β-Aescin
- Oleanolic acid
- Ursolic acid
Propriétés
Formule moléculaire |
C30H50O6 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
(3R,4R,4aR,5R,6aR,6aS,6bR,9S,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19?,20-,21+,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |
Clé InChI |
VKJLHZZPVLQJKG-JWCXVLEDSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)


![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)


![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)


![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
